(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a diazabicycloheptane core with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the diazabicycloheptane core. This can be achieved through a series of condensation reactions under controlled conditions.
Substitution: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable aryl halide and a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used as a ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-(4-hydroxyphenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a hydroxy group instead of a methoxy group.
(1R,4R)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a chloro group instead of a methoxy group.
(1R,4R)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O
- Molar Mass : 204.27 g/mol
- CAS Number : 1258073-91-4
The compound consists of a bicyclic framework with two nitrogen atoms incorporated into a seven-membered ring, along with a methoxyphenyl substituent that enhances its lipophilicity and biological interactions.
The precise mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymatic reactions, potentially affecting pathways related to neuropharmacology and cancer treatment.
Antiproliferative Activity
Recent studies have indicated significant antiproliferative effects of related diazabicyclo compounds against various cancer cell lines. For instance, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane demonstrated potent activity against cervical cancer cell lines (HeLa, CaSki, and ViBo), with IC50 values indicating superior efficacy compared to standard chemotherapeutics like Cisplatin and Paclitaxel . This suggests that the structural features of diazabicyclo compounds may confer similar activities to this compound.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored in various models. It is hypothesized that the methoxy group enhances binding affinity to specific receptors involved in mood regulation and cognitive functions. Studies have shown potential anxiolytic and antidepressant-like effects in animal models .
Case Studies
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H16N2O/c1-15-12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
IACCJBSRBQSTTF-MWLCHTKSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CC2CN3 |
Origin of Product |
United States |
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